molecular formula C16H19NOS B3874944 Thiazole, 2-phenyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- CAS No. 88572-09-2

Thiazole, 2-phenyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-

Cat. No.: B3874944
CAS No.: 88572-09-2
M. Wt: 273.4 g/mol
InChI Key: GRRGGNOBBUTFIK-UHFFFAOYSA-N
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Description

Thiazole, 2-phenyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-haloketones with thioamides. For instance, the preparation of 2-phenyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-thiazole can be achieved by reacting 2-phenylthioamide with an α-haloketone under reflux conditions in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Solvent selection and purification steps are crucial to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Thiazole derivatives, including 2-phenyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-thiazole, undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of thiazoles can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Thiazole derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazole derivatives often involves interaction with biological macromolecules. For instance, some thiazole compounds can inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA strands. The specific molecular targets and pathways depend on the structure of the thiazole derivative and its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both sulfur and nitrogen in the thiazole ring imparts unique electronic properties, making thiazole derivatives particularly versatile in various chemical reactions and applications. Compared to imidazole and oxazole, thiazole derivatives often exhibit distinct reactivity and biological activity profiles .

Properties

IUPAC Name

4-(2,2-dimethyloxan-4-yl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-16(2)10-13(8-9-18-16)14-11-19-15(17-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRGGNOBBUTFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C2=CSC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396177
Record name Thiazole, 2-phenyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88572-09-2
Record name Thiazole, 2-phenyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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